

# A Technical Guide to 2-Iodobenzonitrile: Molecular Characteristics and Synthetic Applications

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## Compound of Interest

Compound Name: 2-Iodobenzonitrile

Cat. No.: B177582

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This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic applications of **2-Iodobenzonitrile**. This compound serves as a critical building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research.

## Core Molecular Data

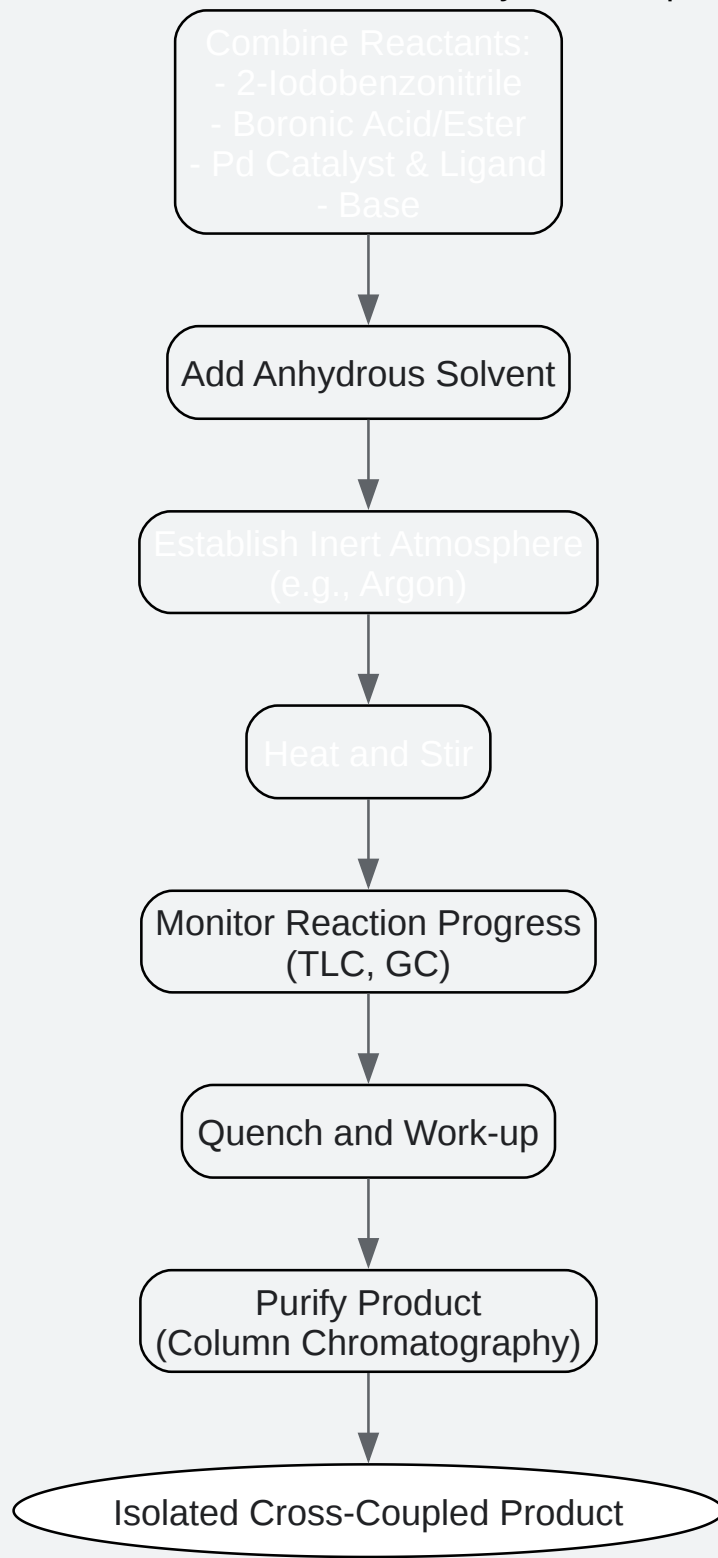
**2-Iodobenzonitrile**, a substituted aromatic nitrile, is characterized by the presence of an iodine atom and a cyano group on a benzene ring. These functional groups provide versatile reactivity for various chemical transformations.

Property	Value
IUPAC Name	2-iodobenzonitrile[1]
Synonyms	1-Cyano-2-iodobenzene[2][3]
CAS Number	4387-36-4[1][4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN[1][4][6]
Molecular Weight	229.02 g/mol [1][4][5][6]
Physical State	Solid[2][5]
Melting Point	51-55 °C[5]
SMILES	Ic1ccccc1C#N[5][7]
InChI Key	JDDAFHUEOVUDFJ-UHFFFAOYSA-N[1][5]

## Molecular Structure

The structure of **2-Iodobenzonitrile** features a benzene ring substituted at position 1 with a cyano group (-C≡N) and at position 2 with an iodine atom (-I).

## General Workflow for Suzuki-Miyaura Coupling

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